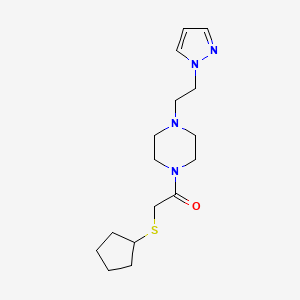
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone is a useful research compound. Its molecular formula is C16H26N4OS and its molecular weight is 322.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone is a novel compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine ring : Commonly associated with various pharmacological activities.
- Pyrazole moiety : Known for its role in the development of antimicrobial and anti-inflammatory agents.
- Cyclopentylthio group : Implicated in enhancing lipophilicity and biological activity.
Molecular Formula : C18H21N5O2S
Molecular Weight : 371.46 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an antagonist for sigma receptors. Its antinociceptive properties suggest potential applications in pain management therapies.
The compound's mechanisms involve:
- Sigma Receptor Antagonism : Inhibition of sigma receptors may contribute to its analgesic effects.
- Antimicrobial Activity : Related compounds have demonstrated efficacy against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.
Binding Affinity
Studies have shown that the compound has a high binding affinity for sigma receptors, which are implicated in various neurological processes and pain modulation.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit the growth of specific bacterial strains, suggesting potential use as an antimicrobial agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Iloperidone | Benzisoxazole core | Atypical antipsychotic |
| EST64454 | Pyrazole derivative | Sigma receptor antagonist |
| Other pyrazole derivatives | Various substitutions on pyrazole | Antimicrobial, antifungal |
Study 1: Antinociceptive Properties
A study evaluated the antinociceptive effects of the compound in animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use in pain management therapies.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related pyrazole derivatives. The findings revealed that compounds similar to this compound exhibited effective inhibition against several pathogenic strains, highlighting their therapeutic potential.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c21-16(14-22-15-4-1-2-5-15)19-11-8-18(9-12-19)10-13-20-7-3-6-17-20/h3,6-7,15H,1-2,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUMFAJIMPOTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













